molecular formula C15H22N2O3 B606502 santacruzamate A CAS No. 1477949-42-0

santacruzamate A

カタログ番号 B606502
CAS番号: 1477949-42-0
分子量: 278.352
InChIキー: HTOYBIILVCHURC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Santacruzamate A (CAY10683) is a cytotoxin isolated from the Panamanian marine cyanobacterium cf. Symploca sp. It is a highly selective inhibitor of histone deacetylases (HDACs), specifically HDAC2 (IC 50 = 0.119 nM) and HDAC6 (IC 50 = 434 nM) .


Synthesis Analysis

The synthesis of Santacruzamate A and its analogs has been reported in several studies . For instance, seven new analogs of Santacruzamate A were synthesized for structure-activity relationship (SAR) studies . Another study demonstrated a new approach for the synthesis of Santacruzamate A analogues, allowing functionalization at position 3 of the gamma-aminobutyric fragment and carbon chain variation .


Molecular Structure Analysis

The molecular formula of Santacruzamate A is C15H22N2O3 . The 1H NMR spectroscopic analysis revealed a relatively uncomplicated NMR spectrum with two amide protons, five phenyl protons, six sets of methylene protons, and one methyl group .


Physical And Chemical Properties Analysis

Santacruzamate A is an off-white powder with a molecular weight of 278.35 . Its melting point is reported to be between 104-106°C .

科学的研究の応用

Inhibition of HDACs

Santacruzamate A (SCA) is known for its inhibitory activity towards Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation.

Anti-Leukemia Effects

SCA derivatives have been found to have potent anti-leukemia effects . In particular, they have been shown to downregulate anti-apoptotic proteins, leading to apoptosis of Acute Myeloid Leukemia (AML) cells .

Synergistic Effects with Venetoclax

When combined with Venetoclax, a clinical Bcl-2 inhibitor employed in AML therapy, SCA derivatives exhibit a synergistic anti-AML effect . This combination results in a more pronounced downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL, along with a significant upregulation of the pro-apoptotic protein cleaved-caspase3 and the DNA double-strand break biomarker γ-H2AX .

Synthesis of New Analogs

New analogs of Santacruzamate A have been synthesized for research purposes . These analogs have been evaluated against various cancer cell lines, including breast cancer and ovarian adenocarcinoma .

Alleviation of Chronic Inflammatory Pain

SCA has been demonstrated to alleviate chronic inflammatory pain . This is particularly significant as chronic pain is a major health issue affecting millions of people worldwide.

Inhibition of Microglial Activation

SCA has been shown to inhibit microglial activation in the anterior cingulate cortex . Microglial cells are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system.

Alleviation of Acute Liver Failure

SCA has been found to alleviate acute liver failure in rats . This suggests potential therapeutic applications in the treatment of liver diseases.

Rescue of Cognitive Deficits

SCA has been shown to rescue cognitive deficits in APPswe/PS1dE9 mice . This suggests potential therapeutic applications in the treatment of cognitive disorders, including Alzheimer’s disease.

Safety And Hazards

The safety data sheet for Santacruzamate A suggests that it should be handled with gloves and respiratory protection should be worn where risk assessment shows air-purifying respirators are appropriate . It is not flammable or combustible .

将来の方向性

Given the current interest in this topic and the ongoing investigations of the structure-activity relationships, there is potential for the development of structurally diverse Santacruzamate A analogues . Further investigation into the compound’s mechanism of action and its potential applications in cancer treatment is warranted .

特性

IUPAC Name

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYBIILVCHURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046074
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

santacruzamate A

CAS RN

1477949-42-0
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
188
Citations
CM Pavlik, CYB Wong, S Ononye… - Journal of natural …, 2013 - ACS Publications
… of a new cytotoxin, designated santacruzamate A (1), which … led to the characterization of santacruzamate A as a picomolar … As a result, chemical syntheses of santacruzamate A as well …
Number of citations: 76 pubs.acs.org
Q Liu, W Lu, M Ma, J Liao, A Ganesan, Y Hu, S Wen… - RSC Advances, 2015 - pubs.rsc.org
… To investigate the importance of the linker in santacruzamate A between the carbamate and amide structural features, our SAR strategy was to move around the position of the amide …
Number of citations: 12 pubs.rsc.org
R Randino, P Gazzerro, R Mazitschek… - Bioorganic & Medicinal …, 2017 - Elsevier
… of Santacruzamate-A the … Santacruzamate-A and analogues lack HDAC inhibitory activity. These results may have a structural interpretation based on the absence in Santacruzamate-A …
Number of citations: 7 www.sciencedirect.com
SM Gromek, JA deMayo, AT Maxwell, AM West… - Bioorganic & medicinal …, 2016 - Elsevier
… To optimize the enzymatic and cellular activity of santacruzamate A (1), we systematically … tools to determine the effects of santacruzamate A and analogues on anti-proliferative and …
Number of citations: 23 www.sciencedirect.com
L Chen, Y Liu, H Tan, Y Zhang, J Xu, W Liu… - Frontiers in Cellular …, 2019 - frontiersin.org
… In the present study, we confirmed that Santacruzamate A (STA, a natural product isolated from a Panamanian marine cyanobacterium) attenuates Aβ protein fragment 25–35 (Aβ 25–…
Number of citations: 9 www.frontiersin.org
SN Andrade, FCG Evangelista, D Seckler… - Medicinal Chemistry …, 2018 - Springer
… We report the synthesis of seven new analogs of Santacruzamate A. Molecular modeling … This study demonstrated that synthetic analogs of santacruzamate A with zinc-linked groups …
Number of citations: 4 link.springer.com
L Zhang, L Zhang - Recent Patents on Anti-Cancer Drug …, 2021 - ingentaconnect.com
Background: Santacruzamate A (SCA) is a natural product isolated from a marine cyanobacterium. Activity test results revealed that SCA is a highly potent HDAC2 inhibitor with an IC50 …
Number of citations: 3 www.ingentaconnect.com
A Santacruzamate, N Elster, M Cremona, C Morgan… - atpasepathway.com
Introduction: Duvelisib, a first in class, oral, dual PI3 k-delta/gamma inhibitor recently received FDA approval for previously treated CLL (chronic lymphocytic leukemia)/SLL (small …
Number of citations: 2 atpasepathway.com
A Santacruzamate, M Hallek, TD Shanafelt, B Eichhorst - dnaalkylator.com
Important advances in understanding the pathogenesis of chronic lymphocytic leukaemia in the past two decades have led to the development of new prognostic tools and novel …
Number of citations: 0 dnaalkylator.com
M Ahamed, K Vermeulen… - Letters in Drug …, 2017 - ingentaconnect.com
… and coworkers reported a biological study performed on santacruzamate A 6 as well as its analogues and they observed that santacruzamate A 6 did not show any inhibition of HDAC2 …
Number of citations: 3 www.ingentaconnect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。